[1-(Pyrazin-2-yl)piperidin-4-yl]methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-pyrazin-2-ylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-8-9-1-5-13(6-2-9)10-7-11-3-4-12-10/h3-4,7,9,14H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRFEIDTLRYRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic Applications of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol in Drug Discovery: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the therapeutic potential of the novel heterocyclic compound, [1-(Pyrazin-2-yl)piperidin-4-yl]methanol. While direct preclinical and clinical data for this specific molecule are not yet publicly available, this paper synthesizes information from closely related pyrazinylpiperidine and pyrimidinylpiperidine analogs to build a comprehensive profile. We will delve into its predicted physicochemical properties, propose a viable synthetic route, and explore its most promising therapeutic applications, with a primary focus on its potential as a muscarinic M4 receptor antagonist for neurological disorders and as a cytotoxic agent in oncology. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical, detailed methodologies for the preclinical evaluation of this and similar compounds.
Introduction: The Promise of Pyrazinylpiperidine Scaffolds
The confluence of pyrazine and piperidine rings within a single molecular entity presents a compelling scaffold for drug discovery. The piperidine ring, a ubiquitous motif in pharmaceuticals, offers a versatile, saturated heterocyclic core that can be readily functionalized to modulate pharmacokinetic properties and target engagement.[1] The pyrazine ring, an aromatic diazine, serves as a key pharmacophoric element, often acting as a bioisostere for phenyl or other heteroaryl groups and engaging in crucial hydrogen bonding interactions with biological targets.[2] This combination has given rise to a diverse array of bioactive molecules with applications spanning oncology, neuroscience, and infectious diseases.[3][4][5] This guide focuses on the specific, yet underexplored, molecule this compound, postulating its therapeutic utility based on the established pharmacology of its structural congeners.
Physicochemical Properties and Synthesis
Predicting the drug-like properties of a novel compound is a critical first step in its evaluation. Based on its structural analog, [1-(pyrimidin-2-yl)piperidin-4-yl]methanol (CAS: 111247-61-1), we can infer key physicochemical parameters for this compound.[6]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₅N₃O | Defines the elemental composition and molecular weight. |
| Molecular Weight | ~193.25 g/mol | Falls within the desirable range for oral bioavailability (Lipinski's Rule of Five). |
| LogP | 1.0 - 2.0 (estimated) | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Contributes to solubility and target binding. |
| Hydrogen Bond Acceptors | 3 (2 pyrazine N, 1 piperidine N) | Influences solubility and provides key interaction points for target binding. |
| Rotatable Bonds | 2 | Low number suggests conformational rigidity, which can be favorable for target binding. |
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a straightforward and efficient two-step process, as outlined below. This proposed route leverages established methodologies for N-arylation of piperidines and the reduction of carboxylic esters.
Caption: Proposed synthesis of this compound.
Detailed Protocol for N-Arylation of (Piperidin-4-yl)methanol
This protocol describes a general procedure for the crucial C-N cross-coupling reaction to form the pyrazinylpiperidine core.
Materials:
-
(Piperidin-4-yl)methanol [CAS: 6457-49-4][7]
-
2-Chloropyrazine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add (Piperidin-4-yl)methanol (1.0 eq.), 2-chloropyrazine (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Therapeutic Applications and Biological Evaluation
Based on the pharmacology of structurally similar compounds, two primary therapeutic avenues are proposed for this compound: neurology, as a muscarinic M4 receptor antagonist, and oncology, as a cytotoxic agent.
Muscarinic M4 Receptor Antagonism for Neurological Disorders
Rationale: The muscarinic acetylcholine M4 receptor is a G protein-coupled receptor predominantly expressed in the striatum, a key brain region for motor control and cognition.[3] M4 receptor antagonists have shown therapeutic promise in preclinical models of Parkinson's disease and schizophrenia by modulating dopamine signaling. Notably, a patent for N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives highlights their potential as M4 receptor antagonists for treating neurological diseases.[3] The this compound core represents a key structural fragment of these patented compounds, suggesting it may share this pharmacological activity.
Caption: Proposed mechanism of action as an M4 receptor antagonist.
Experimental Workflow for M4 Receptor Activity:
Caption: Experimental workflow for evaluating anticancer potential.
This protocol assesses the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Should in vitro studies demonstrate significant cytotoxicity, the next logical step is to assess in vivo efficacy. [8] General Protocol Outline:
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant a human cancer cell line that showed sensitivity in vitro into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.
-
Dosing: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses, along with a vehicle control group. A positive control group with a standard-of-care chemotherapeutic may also be included.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in drug discovery. By leveraging structure-activity relationship data from closely related analogs, we have postulated its potential as a muscarinic M4 receptor antagonist for neurological disorders and as a cytotoxic agent for cancer therapy. The detailed synthetic and pharmacological protocols provided in this guide offer a clear and actionable framework for the preclinical evaluation of this compound.
Future research should focus on the synthesis and in vitro screening of this compound to validate these hypotheses. Positive in vitro results would warrant progression to in vivo efficacy studies and pharmacokinetic profiling to fully elucidate its therapeutic potential. The versatility of the pyrazinylpiperidine scaffold also invites the exploration of further derivatization to optimize potency, selectivity, and drug-like properties.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]
-
In Vivo Oncology - Pharmacology Discovery Services. Eurofins Discovery. [Link]
- WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]
-
The medicinal chemistry of piperazines: A review. Scilit. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Receptor Binding Assays. MilliporeSigma. [Link]
-
Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed. [Link]
-
1-(2-Pyrimidinyl)-4-piperidinemethanol. PubChem. [Link]
-
Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. ResearchGate. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]
- Piperidine/piperazine derivatives.
-
Recently reported biological activities of pyrazole compounds. PubMed. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-(2-Pyrimidinyl)-4-piperidinemethanol | C10H15N3O | CID 2776521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Piperidinemethanol 97 6457-49-4 [sigmaaldrich.com]
- 8. molcore.com [molcore.com]
Solubility Profile of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol: A Technical Guide
Executive Summary
[1-(Pyrazin-2-yl)piperidin-4-yl]methanol represents a specific class of heteroaryl-aliphatic scaffolds common in kinase inhibitors and GPCR ligands. Its solubility profile is governed by a critical, often overlooked electronic interaction: the conjugation between the piperidine nitrogen and the electron-deficient pyrazine ring.
Unlike typical piperidine derivatives which are basic (pKa ~10), this molecule behaves as a neutral lipophile at physiological pH. This guide provides a strategic framework for characterizing its solubility, predicting its behavior in biological assays, and optimizing liquid handling protocols in DMSO and aqueous media.
| Solvent | Estimated Solubility | Primary Driver | Operational Recommendation |
| DMSO | High (>100 mM) | Dipole-dipole interactions | Ideal for stock solution preparation (10-100 mM). |
| Water (pH 7.4) | Moderate/Low | H-bonding (OH group) | Risk of precipitation upon dilution; requires kinetic solubility verification. |
| Acidic Buffer (pH < 2) | High | Protonation (Pyrazine ring) | Only relevant for gastric simulation; not for systemic biological assays. |
Physicochemical Profiling & Mechanistic Insight[1]
To master the solubility of this compound, one must first understand its electronic architecture. The common assumption that "piperidines are basic" leads to experimental failure with this scaffold.
Structural Analysis
-
Pyrazine Ring: A planar, electron-deficient aromatic system. It acts as a weak Hydrogen Bond Acceptor (HBA).
-
Piperidine Linker: The nitrogen atom (N1) is directly bonded to the pyrazine. The lone pair on N1 is delocalized into the pyrazine ring (resonance), drastically reducing its availability for protonation.
-
Hydroxymethyl Group: The primary alcohol (-CH2OH) at the C4 position provides a localized region of polarity and Hydrogen Bond Donor (HBD) capability, which is the primary driver for any observed aqueous solubility.
The "Neutrality Trap"
-
Predicted pKa (Piperidine N): < 4.0 (Resonance effect).
-
Predicted pKa (Pyrazine N): ~ 0.5 - 2.0.
-
Physiological State: At pH 7.4, the molecule is >99.9% Neutral .
-
Implication: pH adjustment (e.g., using pH 5 buffer) will not significantly improve solubility. The compound does not form a stable cationic salt in standard biological buffers.
Solubility in DMSO (Stock Preparation)
Dimethyl Sulfoxide (DMSO) is the industry-standard "super solvent" for this compound class due to its high dielectric constant and ability to disrupt intermolecular H-bonds.
Protocol: 100 mM Stock Preparation
Objective: Create a stable, high-concentration stock for downstream dilution.
-
Weighing: Weigh approximately 10-20 mg of solid compound into a glass amber vial (to protect from light).
-
Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.
-
Example: For 1 mL of 100 mM stock (MW ≈ 193.2 g/mol ), weigh 19.32 mg.
-
-
Solvent Addition: Add HPLC-grade DMSO (anhydrous preferred).
-
Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate at 37°C for 5 minutes.
-
Visual Check: Solution must be crystal clear. Any turbidity indicates incomplete dissolution.
-
-
Storage: Store at -20°C.
-
Caution: DMSO is hygroscopic. Repeated freeze-thaw cycles absorb water, which can cause the compound to crash out over time. Use single-use aliquots if possible.
-
Solubility in Water (Biological Media)
Aqueous solubility is the bottleneck for this compound. The presence of the hydroxymethyl group confers some water solubility, but the lipophilic pyrazine-piperidine core limits it.
Tier 1: Kinetic Solubility (High Throughput)
This protocol mimics the conditions of a bioassay (e.g., adding DMSO stock to media).
Workflow:
-
Start with 10 mM DMSO stock.
-
Spike into PBS (pH 7.4) to reach final concentrations of 10, 50, and 100 µM.
-
Final DMSO concentration should be ≤ 1% (v/v).
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Readout: Measure turbidity (absorbance at 620 nm) or analyze supernatant by HPLC.
-
Success Criterion: >80% recovery of the nominal concentration.
-
Tier 2: Thermodynamic Solubility (Gold Standard)
Use this for formulation development or if kinetic data is ambiguous.
Protocol:
-
Add excess solid compound to 1 mL of buffer (PBS pH 7.4) in a glass vial.
-
Shake at 25°C for 24 hours.
-
Filter the suspension using a PVDF syringe filter (0.45 µm) to remove undissolved solid.
-
Note: Do not use nylon filters, as heteroaromatics can bind to the membrane.
-
-
Quantify the filtrate using HPLC-UV against a standard curve prepared in DMSO.
Visualizations & Workflows
Solubility Profiling Workflow
This diagram outlines the decision logic for characterizing the compound.
Figure 1: Decision tree for solubility assessment, moving from rapid kinetic checks to rigorous thermodynamic validation.
pH-Dependent Species Distribution
This diagram illustrates why pH adjustment is ineffective for this specific molecule.
Figure 2: Ionization states across the pH scale. The wide neutral window (pH 3-10) confirms that solubility is independent of pH in biological assays.
Troubleshooting & Optimization
| Issue | Observation | Root Cause | Corrective Action |
| Precipitation in Media | Cloudiness immediately upon adding DMSO stock to cell media. | "Crash-out" due to low intrinsic aqueous solubility. | 1. Reduce final concentration.2. Pre-dilute in 1:1 DMSO:Water before adding to media.3. Use a carrier like HP-β-Cyclodextrin. |
| Oiling Out | Formation of oily droplets instead of crystals. | Compound is melting/separating rather than dissolving. | Sonicate the aqueous mixture; ensure temperature is controlled (25°C). |
| DMSO Freezing | Stock solution freezes in the fridge (4°C). | DMSO freezing point is 19°C. | Store at room temp (short term) or -20°C (long term). Thaw completely and vortex before use. |
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link
-
Di, L., & Kerns, E. H. (2006). "Profiling drug-like properties: solubility." Drug Discovery Today: Technologies. Link
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Pharmacokinetic and Safety Attributes." Chemical Research in Toxicology. Link
-
PubChem Compound Summary. (2024). "1-(Pyrazin-2-yl)piperidin-4-yl]methanol." National Center for Biotechnology Information. Link(Note: Used for structural verification and property estimation).
The Pyrazine-Piperidine Scaffold: A Privileged Architectural Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic fusion of pyrazine and piperidine rings has given rise to a powerful and versatile scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of the pyrazine-piperidine core, a privileged structural motif found in a growing number of clinical candidates and approved drugs. We will delve into the nuanced physicochemical properties, diverse synthetic strategies, and critical structure-activity relationships (SAR) that underpin the therapeutic success of this scaffold. From kinase inhibitors in oncology to modulators of G-protein coupled receptors (GPCRs) for central nervous system (CNS) disorders, the pyrazine-piperidine framework offers a unique combination of structural rigidity, synthetic tractability, and tunable pharmacophoric features. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics, offering both foundational knowledge and actionable experimental insights.
The Rationale Behind a Privileged Partnership: Physicochemical and Structural Insights
The prevalence of both pyrazine and piperidine heterocyles in pharmaceuticals is well-documented.[1][2] The pyrazine ring, an aromatic diazine, offers hydrogen bond accepting capabilities and can act as a bioisosteric replacement for other aromatic systems, while the saturated piperidine ring provides a three-dimensional scaffold that can be readily functionalized to modulate physicochemical properties and target engagement.[3] The combination of these two rings into a single molecular entity creates a scaffold with a unique set of properties that are highly advantageous for drug design.
The versatile basic structure of piperazine allows for the development and production of newer bioactive molecules that can be used to treat a wide range of diseases.[4] Piperazine derivatives are unique and can easily be modified for the desired pharmacological activity.[4] The two opposing nitrogen atoms in a six-membered piperazine ring offer a large polar surface area, relative structural rigidity, and more acceptors and donors of hydrogen bonds.[4] These properties frequently result in greater water solubility, oral bioavailability, and improved ADME (absorption, distribution, metabolism, and excretion) characteristics, as well as enhanced target affinity and specificity.[4]
Architectural Blueprints: Synthetic Strategies for Assembling the Pyrazine-Piperidine Core
The construction of the pyrazine-piperidine scaffold can be approached through several synthetic routes, primarily involving the coupling of pre-functionalized pyrazine and piperidine synthons. The choice of strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule.
Nucleophilic Aromatic Substitution (SNAr) of Halogenated Pyrazines
A common and efficient method for forging the pyrazine-piperidine linkage is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the displacement of a halogen atom (commonly chlorine or fluorine) on an electron-deficient pyrazine ring with a piperidine nucleophile.
Conceptual Workflow for SNAr-based Synthesis
Caption: General workflow for the synthesis of pyrazine-piperidine scaffolds via SNAr.
Experimental Protocol: Synthesis of 2-(Piperazin-1-yl)pyrazine Derivatives [1]
This protocol describes a novel iodine-mediated one-pot reaction for the synthesis of 2-(piperazin-1-yl)pyrazine derivatives from N-alkyl piperazines.
-
Materials:
-
N-alkyl piperazine (1.0 equiv)
-
Iodine (I₂) (1.5 equiv)
-
Sodium acetate (NaOAc) (3.0 equiv)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a solution of N-alkyl piperazine in acetonitrile, add sodium acetate and iodine.
-
Stir the reaction mixture at room temperature for the appropriate time (typically monitored by TLC).
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(piperazin-1-yl)pyrazine derivative.
-
-
Causality Behind Experimental Choices:
-
Iodine and Sodium Acetate: This reagent system serves as an efficient combination for the in situ generation of a reactive intermediate from the N-alkyl piperazine, facilitating the subsequent cyclization and aromatization to the pyrazine ring.[1]
-
Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates.
-
Sodium Thiosulfate Quench: This step is crucial to neutralize any unreacted iodine, preventing potential side reactions during workup and purification.
-
Palladium-Catalyzed Cross-Coupling Reactions
For more complex substitution patterns and milder reaction conditions, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for constructing the C-N bond between the pyrazine and piperidine rings.
Conceptual Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for Pd-catalyzed synthesis of pyrazine-piperidine scaffolds.
Therapeutic Landscape: Applications of the Pyrazine-Piperidine Scaffold
The unique structural and physicochemical properties of the pyrazine-piperidine scaffold have led to its exploration in a wide range of therapeutic areas. The ability to readily modify both the pyrazine and piperidine rings allows for the fine-tuning of pharmacological activity against various biological targets.
Kinase Inhibition in Oncology
A significant number of kinase inhibitors feature nitrogen-containing heterocycles.[4][5] The pyrazine moiety, in particular, can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The piperidine ring can be functionalized to occupy adjacent hydrophobic pockets and improve pharmacokinetic properties. Several pyrazine-based kinase inhibitors have been developed and have progressed into clinical trials.[4][5]
Table 1: Examples of Pyrazine-Containing Kinase Inhibitors
| Compound | Target Kinase(s) | Therapeutic Indication | Reference |
| Upadacitinib | JAK1 | Rheumatoid Arthritis | [4] |
| Erdafitinib | FGFR | Urothelial Carcinoma | [4] |
| Gilteritinib | FLT3/AXL | Acute Myeloid Leukemia | [4] |
Modulation of G-Protein Coupled Receptors (GPCRs) for CNS Disorders
The pyrazine-piperidine scaffold is also prevalent in compounds targeting GPCRs, particularly those involved in neurotransmission.[6][7] The piperidine nitrogen can be protonated at physiological pH, enabling ionic interactions with acidic residues in the receptor binding pocket. The pyrazine ring can be substituted to modulate selectivity and potency for specific receptor subtypes.
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity
Systematic modification of the pyrazine-piperidine scaffold has yielded valuable insights into the structural requirements for potent and selective biological activity.
Substitution on the Pyrazine Ring
Substituents on the pyrazine ring can significantly impact target binding and pharmacokinetic properties. For instance, in a series of 2,6-disubstituted pyrazine derivatives as CK2 kinase inhibitors, the introduction of an aminoalkyl group at the 6-position of an indazole ring attached to the pyrazine resulted in improved enzymatic and cell-based inhibition.[7]
Substitution on the Piperidine Ring
Modifications to the piperidine ring are crucial for modulating lipophilicity, metabolic stability, and target engagement. In a study of piperidine-based analogues of cocaine, the size of the substituent on an oxadiazole ring attached to the piperidine influenced the affinity for the dopamine transporter (DAT).[8]
General SAR Observations for Pyrazine-Piperidine Scaffolds
Caption: Key structural elements influencing the biological profile of pyrazine-piperidine derivatives.
Biological Evaluation: From In Vitro Assays to In Vivo Models
The characterization of novel pyrazine-piperidine derivatives requires a robust panel of biological assays to determine their potency, selectivity, and potential therapeutic utility.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazine-piperidine derivative against a specific protein kinase.
-
Materials:
-
Recombinant protein kinase
-
Peptide substrate
-
ATP (adenosine triphosphate)
-
Test compound (pyrazine-piperidine derivative)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the protein kinase, peptide substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.
-
Future Perspectives and Conclusion
References
- Piperidine and piperazine derivatives as autotaxin inhibitors. (2010).
- Review on piperidine and pyrazine containing molecules having different pharmacological activities. (2021). DSpace Repository.
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Piperazine. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
- Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (2025). BenchChem.
- US20150099784A1 - Piperazine, piperidine and tetrahydropyridine derivatives and their pharmaceutical use. (2015).
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
-
Pyrazine derivatives: a patent review (2008 - present). (2012). Expert Opinion on Therapeutic Patents, 22(9), 1033-1051. [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). Pharmaceuticals, 16(5), 749. [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry, 59(13), 6149-6165. [Link]
- A Comparative Analysis of the Biological Activity of Pyrazine vs.
-
A general and convenient synthesis of N-aryl piperazines. (2005). Tetrahedron Letters, 46(35), 5979-5981. [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]
-
The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design, 103(6), e14537. [Link]
- Novel Synthetic Routes for Pyrazine Derivatives: Application Notes and Protocols. (2025). BenchChem.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2015). Semantic Scholar.
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2021). Molecules, 26(16), 4998. [Link]
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2015). International Journal of Advances in Scientific Research, 1(1), 5-11.
-
Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. (2012). Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361. [Link]
- PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. (2013). Semantic Scholar.
-
Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. (2014). Organic Letters, 16(3), 856-859. [Link]
- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:. (2025). Cuestiones de Fisioterapia, 54(2), 1594-1611.
- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2024). Arabian Journal of Chemistry, 17(5), 105771.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Organics, 2(4), 305-322. [Link]
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). Current Medicinal Chemistry. [Link]
- Review on the Synthesis of Pyrazine and Its Derivatives. (2026).
- Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2024).
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 660548. [Link]
-
Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. (2001). Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2025).
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2023). International Journal of Molecular Sciences, 24(13), 11005. [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2023). Molecules, 28(15), 5800. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. CZ194994A3 - Piperazine and piperidine derivatives, process of their preparation and pharmaceutical compositions containing thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
Methodological & Application
Topic: Synthetic Routes for Preparing [1-(Pyrazin-2-yl)piperidin-4-yl]methanol
An Application Note and Protocol Guide
Abstract
[1-(Pyrazin-2-yl)piperidin-4-yl]methanol is a valuable heterocyclic scaffold frequently utilized in medicinal chemistry and drug development. Its structure, which combines a pyrazine ring with a piperidinemethanol moiety, serves as a key building block for synthesizing a range of pharmacologically active agents.[1][2] The pyrazine component can engage in critical hydrogen bonding and other interactions, while the piperidine scaffold allows for conformational flexibility and modulation of physicochemical properties to enhance drug-like characteristics.[2][3] This document provides a comprehensive guide for researchers, detailing robust and efficient synthetic strategies for the preparation of this important intermediate. We will explore two primary synthetic pathways: a palladium-catalyzed Buchwald-Hartwig amination and a classical nucleophilic aromatic substitution (SNAr) route. Each strategy is presented with detailed, step-by-step protocols, explanations for experimental choices, and methods for the preparation of key starting materials.
Introduction and Retrosynthetic Analysis
The synthesis of N-aryl piperidines and related heterocycles is a cornerstone of modern pharmaceutical chemistry.[4][5] The target molecule, this compound, presents a typical challenge: the formation of a carbon-nitrogen (C-N) bond between an electron-deficient heteroaromatic ring (pyrazine) and a secondary amine (piperidine).
Our retrosynthetic analysis identifies the C-N bond between the pyrazine C2 position and the piperidine nitrogen as the most logical point for disconnection. This approach simplifies the synthesis into two key building blocks: a pyrazine electrophile and a piperidine nucleophile.
Primary Retrosynthetic Disconnection:
Caption: Primary retrosynthetic pathway for the target molecule.
This leads to two main forward-synthetic strategies:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A highly efficient and versatile cross-coupling reaction.[6]
-
Nucleophilic Aromatic Substitution (SNAr): A more classical approach that leverages the inherent electron-deficient nature of the pyrazine ring.
A secondary, two-step approach involves first synthesizing the corresponding ketone, 1-(Pyrazin-2-yl)piperidin-4-one, followed by its reduction. This guide will focus on the more direct C-N coupling strategies first, as they are generally more atom-economical.
Synthesis of Key Intermediate: Piperidin-4-ylmethanol
While commercially available, piperidin-4-ylmethanol (also known as 4-hydroxymethylpiperidine) can be readily synthesized in the lab via the reduction of a corresponding ester.[7][8][9] The most common and high-yielding method involves the reduction of ethyl 4-piperidinecarboxylate using lithium aluminum hydride (LiAlH₄).[7]
Protocol 1: Preparation of Piperidin-4-ylmethanol
Reaction Scheme: Ethyl 4-piperidinecarboxylate → Piperidin-4-ylmethanol
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 4-piperidinecarboxylate | 157.21 | 18.13 g | 0.120 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 10.10 g | 0.266 |
| Tetrahydrofuran (THF), anhydrous | - | 450 mL | - |
| 15% Sodium Hydroxide (aq) | - | 14 mL | - |
| Water | 18.02 | As needed | - |
Step-by-Step Methodology:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), suspend lithium aluminum hydride (10.10 g) in anhydrous THF (150 mL) in a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser. Cool the suspension to 0 °C using an ice bath.
-
Addition: Dissolve ethyl 4-piperidinecarboxylate (18.13 g) in anhydrous THF (300 mL) and add it slowly to the LiAlH₄ suspension via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight.
-
Quenching (Critical Step): Cool the reaction mixture back to 0 °C. Cautiously and slowly add a mixture of water (14 mL) and THF (28 mL) dropwise to quench the excess LiAlH₄. Caution: This process is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.
-
Work-up: Following the initial quench, slowly add 15% aqueous NaOH (14 mL), followed by water (37 mL). Continue stirring at room temperature for 30-60 minutes until a granular white precipitate (aluminum salts) forms.
-
Isolation: Filter the solid precipitate through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure to yield piperidin-4-ylmethanol as a viscous oil or white solid. The product is often of sufficient purity for subsequent steps (quantitative yield reported).[7]
Primary Synthetic Strategy: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the state-of-the-art method for constructing C-N bonds and is highly effective for coupling heteroaryl halides with amines.[6][10] This reaction utilizes a palladium catalyst and a specialized phosphine ligand to facilitate the coupling under relatively mild conditions, offering high yields and broad functional group tolerance.[11][12]
Protocol 2: Buchwald-Hartwig Synthesis of this compound
Caption: Workflow for Buchwald-Hartwig amination.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Chloropyrazine | 114.53 | 1.15 g | 10.0 |
| Piperidin-4-ylmethanol | 115.17 | 1.38 g | 12.0 |
| Pd₂(dba)₃ | 915.72 | 92 mg | 0.1 (2 mol% Pd) |
| Xantphos | 578.68 | 174 mg | 0.3 (3 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 g | 14.0 |
| Toluene, anhydrous | - | 50 mL | - |
Step-by-Step Methodology:
-
Setup: Add the palladium catalyst (Pd₂(dba)₃), ligand (Xantphos), and sodium tert-butoxide to an oven-dried Schlenk flask. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Addition of Reagents: Add anhydrous toluene, followed by 2-chloropyrazine and piperidin-4-ylmethanol.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dissolve inorganic salts.
-
Work-up: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient eluent system such as Dichloromethane/Methanol or Ethyl Acetate/Hexanes) to afford the pure this compound.
Expertise & Causality:
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen and must be protected to maintain its activity.
-
Ligand Choice: Xantphos is a bulky, electron-rich bisphosphine ligand. Its wide bite angle is known to promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation, thus increasing reaction efficiency.[12]
-
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperidine nitrogen, forming the active nucleophile without competing in the coupling reaction.
Alternative Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack. This allows for a direct SNAr reaction with piperidin-4-ylmethanol, typically requiring elevated temperatures. While less sophisticated than the Buchwald-Hartwig reaction, it avoids the use of expensive metal catalysts.
Protocol 3: SNAr Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Chloropyrazine | 114.53 | 1.15 g | 10.0 |
| Piperidin-4-ylmethanol | 115.17 | 1.73 g | 15.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| Dimethyl Sulfoxide (DMSO) | - | 20 mL | - |
Step-by-Step Methodology:
-
Setup: Combine 2-chloropyrazine, piperidin-4-ylmethanol, and potassium carbonate in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction: Add DMSO and heat the mixture to 120-140 °C. The reaction progress can be monitored by TLC or LC-MS. This reaction may require 12-24 hours to reach completion.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. This will often precipitate the crude product or create a suspension.
-
Extraction: Extract the aqueous mixture several times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography as described in Protocol 2.
Expertise & Causality:
-
Solvent Choice: A high-boiling, polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the reaction at high temperatures.
-
Excess Amine: An excess of the piperidine starting material is often used to drive the reaction to completion.
-
Limitations: This method is generally less efficient than the Buchwald-Hartwig protocol, often resulting in lower yields and requiring more forcing conditions, which may not be suitable for substrates with sensitive functional groups.
Data Summary and Characterization
Comparison of Synthetic Routes
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Conditions | Mild (80-110 °C) | Harsh (120-150 °C) |
| Catalyst | Palladium/Phosphine Ligand | None |
| Reaction Time | 4-12 hours | 12-24+ hours |
| Typical Yields | High (70-95%) | Moderate to Low (30-60%) |
| Advantages | High efficiency, broad scope, mild conditions | Cost-effective (no catalyst), simple setup |
| Disadvantages | Cost of catalyst/ligand, sensitivity to air | High temperatures, lower yields, limited scope |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the pyrazine protons (typically δ 7.8-8.5 ppm), the piperidine ring protons (a complex series of multiplets from δ 1.5-4.5 ppm), and the hydroxymethyl group (a doublet for the CH₂ and a triplet/broad singlet for the OH).[13][14]
-
¹³C NMR: Signals corresponding to the pyrazine carbons (δ 130-160 ppm), piperidine carbons (δ 30-50 ppm), and the hydroxymethyl carbon (around δ 65 ppm) are expected.[13][15]
-
Mass Spectrometry (MS): The ESI+ spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺.
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretching band around 3300-3400 cm⁻¹ and C-N stretching bands.
Conclusion
The preparation of this compound is most efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination. This method offers superior yields, milder reaction conditions, and greater reliability compared to the classical SNAr approach. The protocols provided herein are robust and scalable, enabling researchers in drug discovery and medicinal chemistry to access this valuable building block for the development of novel therapeutics. Proper handling of reagents, particularly under inert conditions for the cross-coupling reaction, is critical for success.
References
- Vertex AI Search. (2025). How to synthesize the derivatives of 4 - Piperidinemethanol? - Blog.
- Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC. Retrieved from [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2015). European Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Applications of piperazine scaffold in drug design.
- Dove Medical Press. (n.d.).
- ResearchGate. (n.d.). Structure of diphenyl(piperidine-4-yl)
- ResearchGate. (n.d.).
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
- Organic Syntheses Procedure. (n.d.).
-
. (n.d.).
- Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). PMC.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (n.d.). PMC.
- Organic Chemistry Portal. (2010).
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- BLDpharm. (n.d.). 1248810-04-9|[1-(Pyrazin-2-yl)piperidin-2-yl]methanol.
- ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
- ResearchGate. (n.d.).
- KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 4-Piperidinemethanol 97 6457-49-4 [sigmaaldrich.com]
- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Protocols for functionalizing the hydroxyl group of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol
Application Note: AN-PYRZ-042
Abstract
This application note details the strategic functionalization of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol (CAS: 1248810-04-9), a versatile scaffold in medicinal chemistry. We provide optimized protocols for three critical transformations: activation via sulfonation , controlled oxidation , and etherification via the Mitsunobu reaction . Special emphasis is placed on managing the electronic influence of the electron-deficient pyrazine ring on the piperidine nitrogen, ensuring high yields and minimizing side reactions.
Chemical Profile & Reactivity Analysis
Before initiating synthesis, it is critical to understand the electronic environment of the substrate.
-
Substrate: this compound
-
Core Feature: The piperidine nitrogen is directly bonded to the pyrazine ring.
-
Electronic Insight: The pyrazine ring is electron-deficient. Consequently, the lone pair on the piperidine nitrogen is delocalized into the pyrazine system (similar to an aniline or amide).
-
Implication 1: The piperidine nitrogen is not basic. Standard amine protection strategies (Boc/Cbz) are unnecessary and likely impossible to install at this position.
-
Implication 2: The pyrazine nitrogens are weakly basic (
). While they do not typically interfere with mild bases, they can be protonated by strong acids, potentially altering solubility during workup. -
Implication 3: The primary alcohol is unhindered and exhibits standard reactivity, but the lipophilicity of the pyrazine tail requires specific solvent choices (DCM/THF preferred over alcohols).
-
Decision Tree: Functionalization Pathways
Figure 1: Strategic decision tree for diversifying the hydroxymethyl scaffold.
Protocol A: Activation via Mesylation
Converting the hydroxyl group to a mesylate (methanesulfonate) is the preferred method for creating a leaving group. This intermediate is stable enough for isolation but reactive enough for
Mechanism & Rationale[1][2][3][4][5][6]
-
Reagents: Methanesulfonyl chloride (MsCl) and Triethylamine (TEA).
-
Causality: TEA acts as a base to neutralize the HCl byproduct. Although the pyrazine is weakly basic, the generated HCl must be scavenged immediately to prevent the formation of pyrazinium salts, which would precipitate out of the organic phase and stall the reaction.
-
Temperature Control: The reaction is exothermic. Initiating at
prevents the formation of elimination side products (exocyclic alkenes).
Step-by-Step Protocol
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add This compound (1.0 eq, e.g., 500 mg) and anhydrous Dichloromethane (DCM) (10 mL, 0.2 M).
-
Base Addition: Add Triethylamine (TEA) (1.5 eq). Stir for 5 minutes at Room Temperature (RT).
-
Cooling: Submerge the flask in an ice/water bath (
). -
Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 5 minutes.
-
Visual Check: Slight fuming may occur; solution often turns pale yellow.
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to RT for 1 hour.-
Monitoring: Check TLC (5% MeOH in DCM). Product (
) should replace starting material ( ).
-
-
Workup:
-
Quench with saturated aqueous
(10 mL). -
Extract with DCM (
mL). -
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Storage: The mesylate is prone to hydrolysis. Use immediately or store at
under Argon.
Protocol B: Controlled Oxidation to Aldehyde
Oxidation to the aldehyde is necessary for reductive amination or Wittig reactions.
Mechanism & Rationale[1][2][3][4][5][6]
-
Selection: Dess-Martin Periodinane (DMP) is superior to Swern or PCC for this substrate.
-
Why not Swern? Swern generates acidic byproducts and requires cryogenic conditions (
). -
Why not PCC? Chromium waste is toxic, and removing chromium salts from the basic pyrazine ring can be difficult due to coordination.
-
-
DMP Advantage: It works at neutral pH and RT, preserving the pyrazine ring integrity.
Step-by-Step Protocol
-
Dissolution: In a 20 mL vial, dissolve the alcohol (1.0 eq) in anhydrous DCM (0.15 M).
-
Oxidant Addition: Add Dess-Martin Periodinane (1.2 eq) in one portion at
. -
Reaction: Remove ice bath and stir at RT for 1.5 - 2 hours.
-
Note: The mixture will become cloudy as the byproduct (iodinane) precipitates.
-
-
Quenching (Critical):
-
Add a 1:1 mixture of saturated
(thiosulfate) and saturated . -
Stir vigorously for 15 minutes until the organic layer is clear (removes unreacted iodine species).
-
-
Extraction: Extract with DCM, dry over
, and concentrate. -
Purification: Silica gel chromatography is usually required immediately, as aldehydes are susceptible to air oxidation.
Protocol C: Etherification via Mitsunobu Reaction
This protocol couples the alcohol with a phenol or acidic heterocycle to form an ether linkage.
Mechanism & Rationale[1][2][3][4][5][6]
-
Reagents: Triphenylphosphine (
) and Diisopropyl azodicarboxylate (DIAD).[1][2] -
The "Pyrazine Factor": The pyrazine ring is stable to these conditions. However, the order of addition is crucial to form the betaine intermediate first, preventing the azodicarboxylate from reacting with the pyrazine nitrogen (though rare due to low basicity).
-
Nucleophile Requirement: The coupling partner (phenol/imide) should have a
.
Workflow Diagram
Figure 2: Optimized order of addition for Mitsunobu coupling.
Step-by-Step Protocol
-
Betaine Formation: In a dry RBF under
, dissolve (1.5 eq) in anhydrous THF . Cool to . Add DIAD (1.5 eq) dropwise. A yellow precipitate (the betaine) may form. Stir for 10 mins. -
Addition: Dissolve the This compound (1.0 eq) and the Nucleophile (e.g., 4-methoxyphenol, 1.1 eq) in a minimal amount of THF.
-
Coupling: Cannulate the substrate/nucleophile solution into the betaine mixture at
. -
Reaction: Allow to warm to RT and stir overnight.
-
Workup: Concentrate the THF. Triturate the residue with Diethyl Ether (
) or Hexane/EtOAc (9:1) . (triphenylphosphine oxide) will often precipitate; filter it off. -
Purification: Run flash column chromatography.
-
Tip:
streaks on silica. Use a gradient starting with high hexane content to elute the product before the oxide.
-
Comparative Data Summary
| Transformation | Reagent System | Key Condition | Typical Yield | Primary Risk |
| Activation | MsCl / TEA / DCM | 85-95% | Hydrolysis if wet | |
| Oxidation | DMP / DCM | Neutral pH | 75-85% | Over-oxidation (rare with DMP) |
| Etherification | PPh3 / DIAD / THF | Order of addition | 60-80% | Separation from |
| Halogenation | Anhydrous | 70-80% | Elimination to alkene |
References
-
Mitsunobu Reaction Reviews
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
-
Organic Chemistry Portal, "Mitsunobu Reaction."[1]
-
-
Oxidation Methodologies
-
Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols." Journal of the American Chemical Society, 1991.
-
Master Organic Chemistry, "Alcohol Oxidation: Strong and Weak Oxidants."
-
-
Pyrazine/Piperidine Scaffold Properties
-
BenchChem, "A Comparative Analysis of the Reactivity of Pyrazine-2-sulfonyl Chloride."[3] (Provides context on pyrazine electron deficiency).
-
Sigma-Aldrich, "4-Piperidinemethanol Product Sheet."
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazine-Piperidine Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the palladium-catalyzed coupling of pyrazines with piperidine. This resource, structured in a user-friendly question-and-answer format, is designed to provide you with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this crucial transformation in medicinal chemistry and materials science. As Senior Application Scientists, we have synthesized peer-reviewed literature and practical laboratory experience to help you optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.
Troubleshooting Guide: Addressing Specific Experimental Challenges
This section is designed to help you diagnose and resolve specific issues you may encounter during the pyrazine-piperidine coupling reaction.
Question 1: I am observing very low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?
Low or no product formation is a common issue that can often be traced back to several key factors in the reaction setup.
Possible Causes & Solutions:
-
Sub-optimal Reaction Temperature: Temperature is a critical parameter in Buchwald-Hartwig aminations. While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier. For less reactive substrates like chloropyrazines, higher temperatures are often necessary.
-
Recommendation: Start by screening a range of temperatures, for example, from 80 °C to 120 °C. In some cases, temperatures up to 140 °C might be required, especially when using weaker bases.
-
-
Inappropriate Catalyst/Ligand System: The choice of palladium source and, more importantly, the phosphine ligand is crucial for an efficient reaction. The electronic and steric properties of the ligand play a significant role in the stability and activity of the catalyst.
-
Recommendation: For challenging couplings involving electron-deficient heterocycles like pyrazine, consider using modern, bulky biarylphosphine ligands such as XPhos, SPhos, or BrettPhos, often in the form of their palladium precatalysts (e.g., XPhos Pd G3). These have been shown to be effective in a wide range of C-N coupling reactions.
-
-
Incorrect Base Selection: The base is essential for the deprotonation of the amine and regeneration of the catalyst. The strength and solubility of the base can significantly impact the reaction rate.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a strong, commonly used base that is often effective. However, if your substrates are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened. Be aware that weaker bases may necessitate higher reaction temperatures.
-
-
Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition. Additionally, impurities in the starting materials or solvents can poison the catalyst.
-
Recommendation: Ensure all reagents and solvents are of high purity and anhydrous. Degassing the solvent to remove oxygen is also a critical step to prevent oxidative degradation of the catalyst.
-
Question 2: My reaction is producing a significant amount of a dehalogenated pyrazine byproduct. How can I minimize this side reaction?
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.
Possible Causes & Solutions:
-
β-Hydride Elimination: This is a potential side reaction pathway, especially with amines that have β-hydrogens. While piperidine is a secondary cyclic amine and less prone to this specific pathway compared to some primary amines, related reductive elimination pathways can lead to the dehalogenated product.
-
Reaction Temperature Too High: Excessively high temperatures can sometimes favor side reactions over the desired coupling.
-
Recommendation: If you are observing significant dehalogenation at a high temperature (e.g., >120 °C), try lowering the temperature in increments of 10-20 °C to see if the ratio of product to byproduct improves.
-
-
Ligand Choice: The ligand can influence the relative rates of the desired reductive elimination to form the C-N bond versus the undesired pathways.
-
Recommendation: Screening different ligands can be beneficial. A more electron-rich and sterically hindered ligand might favor the desired C-N bond formation.
-
Question 3: The reaction works, but it is very slow, requiring long reaction times for completion. How can I accelerate the reaction rate?
Slow reaction kinetics can be a significant bottleneck in synthetic workflows.
Possible Causes & Solutions:
-
Low Reaction Temperature: As mentioned, temperature is a key driver of reaction rate.
-
Recommendation: If the reaction is proceeding cleanly but slowly at a given temperature, a moderate increase in temperature (e.g., by 20 °C) can significantly increase the rate.
-
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times in Buchwald-Hartwig aminations, often from hours to minutes.
-
Recommendation: If available, consider transferring your optimized thermal conditions to a microwave reactor. Be sure to use a sealed vessel and monitor the temperature and pressure carefully.
-
-
Catalyst Loading: While higher catalyst loading can increase the rate, it also increases cost and the potential for side reactions.
-
Recommendation: Before significantly increasing the catalyst loading, ensure that other parameters like temperature and concentration are optimized. A typical catalyst loading is in the range of 1-5 mol%.
-
Frequently Asked Questions (FAQs)
This section addresses common questions about the pyrazine-piperidine coupling reaction.
What is the typical temperature range for a pyrazine-piperidine Buchwald-Hartwig amination?
A typical starting point for optimizing the reaction temperature is between 80-100 °C. However, for less reactive aryl chlorides like chloropyrazine, temperatures up to 140 °C may be necessary, especially when using milder bases. Conversely, with highly active catalyst systems and more reactive aryl bromides or iodides, the reaction might proceed efficiently at lower temperatures, even down to room temperature in some cases.
Which palladium catalyst and ligand combination is best for this reaction?
There is no single "best" catalyst system, as the optimal choice depends on the specific substrates and reaction conditions. However, for heteroaromatic amines, modern bulky biarylphosphine ligands have shown broad utility. Some commonly successful ligands for C-N coupling include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
Using these ligands as pre-formed palladium precatalysts (e.g., XPhos Pd G3) is often more reliable as it ensures the efficient formation of the active Pd(0) species.
What is the general reactivity trend for pyrazine halides in this coupling reaction?
The reactivity of halopyrazines generally follows the trend of C-I > C-Br > C-Cl. This is due to the bond dissociation energies, with the carbon-iodine bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst. Consequently, 2-chloropyrazine is the most challenging substrate, often requiring more forcing conditions (higher temperature, more active catalyst) than 2-bromopyrazine or 2-iodopyrazine.
Can the nitrogen atoms in the pyrazine ring inhibit the reaction?
Yes, the lone pairs on the pyrazine nitrogens can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a common challenge when working with nitrogen-containing heterocycles. The use of bulky, electron-rich phosphine ligands can help to mitigate this issue by sterically discouraging the coordination of the pyrazine ring to the palladium center.
Experimental Protocols & Data
Protocol 1: General Procedure for Temperature Screening in Pyrazine-Piperidine Coupling
This protocol outlines a general method for screening the optimal reaction temperature for the coupling of a halopyrazine with piperidine.
Materials:
-
Halopyrazine (e.g., 2-chloropyrazine)
-
Piperidine
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials with stir bars
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the halopyrazine (1.0 mmol), palladium precatalyst (0.02 mmol), and base (1.4 mmol).
-
Add a stir bar to the vial.
-
Seal the vial with a cap containing a PTFE septum.
-
Add the anhydrous solvent (e.g., 5 mL) via syringe.
-
Add piperidine (1.2 mmol) via syringe.
-
Place the vial in a pre-heated aluminum block at the desired temperature (e.g., 80 °C, 100 °C, 120 °C).
-
Stir the reaction mixture for a set amount of time (e.g., 12-24 hours).
-
After the reaction time has elapsed, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by an appropriate method (e.g., ¹H NMR, LC-MS) to determine the conversion and yield.
Table 1: Influence of Temperature on Buchwald-Hartwig Amination Yield (Illustrative)
| Temperature (°C) | Base | Typical Outcome | Reference |
| Room Temperature | Strong Base (e.g., NaOtBu) | Possible with highly reactive substrates | |
| 40 - 70 | Strong/Weak Base | Moderate to good yields for some systems | |
| 80 - 100 | Strong/Weak Base | Generally good starting range for optimization | |
| 100 - 140 | Weaker Base (e.g., K₃PO₄) | Often required for less reactive substrates |
Visualizations
Diagram 1: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield reactions.
References
-
- WuXi AppTec.
-
- BenchChem.
-
- ResearchGate.
-
- PubMed.
-
- Bentham Science.
-
- BenchChem.
-
- MDPI.
-
- Wiley Online Library.
-
- YouTube.
-
- University of Nottingham.
-
- ACS Publications.
-
- Organic Chemistry Portal.
-
- University College London.
-
- Organic Chemistry Portal.
-
- Reddit.
-
- ResearchGate.
-
- Sciencemadness Discussion Board.
-
- ResearchGate.
-
- University of South Carolina Scholar Commons.
-
- National Center for Biotechnology Information.
-
- ACS Publications.
-
- ACS Publications.
-
- MDPI.
-
- ResearchGate.
-
- Princeton University.
-
- Royal Society of Chemistry.
-
- YouTube.
Topic: Solving Crystallization Problems for [1-(Pyrazin-2-yl)piperidin-4-yl]methanol
CrystaLogic Technical Support Center Specialized Guidance for Heterocyclic Amino-Alcohols
CAS: 186553-85-1 | Structure: Pyrazine-N-Piperidine-4-CH2OH[1]
Executive Summary: The Molecule at a Glance
Welcome to the CrystaLogic support hub. You are likely here because [1-(Pyrazin-2-yl)piperidin-4-yl]methanol (hereafter PPM ) is refusing to crystallize, separating as a sticky oil, or forming a solvate that collapses upon drying.
This molecule presents a "perfect storm" for crystallization difficulties:
-
Amphiphilic Nature: It contains a polar H-bond donor/acceptor tail (methanol group) and a lipophilic, aromatic head (pyrazine-piperidine).
-
Low Melting Point Domain: Structural analogs (e.g., 4-piperidinemethanol) often melt <60°C. The N-pyrazine substitution adds rigidity but lowers symmetry compared to simple piperidines, often resulting in a solid with a melting point (MP) near 70–90°C, or even lower if impure.
-
Reduced Basicity: Unlike typical secondary amines (pKa ~10-11), the piperidine nitrogen here is conjugated to the electron-deficient pyrazine ring. Its effective pKa is likely suppressed to the 4.0–6.0 range, making salt formation with weak acids difficult.
Module 1: Troubleshooting "Oiling Out" (LLPS)
Symptom: “I cooled my reaction mixture, but instead of white crystals, I got a yellow oil at the bottom of the flask.”
The Science: This is Liquid-Liquid Phase Separation (LLPS). You have entered a region in the phase diagram where the "oiling out" boundary (spinodal decomposition) is crossed before the solubility curve (nucleation) is reached. This is common when the melting point of the solid is close to the operating temperature.
Protocol: The "Cloud Point" Cycling Method
Do not just add more anti-solvent. That will only harden the oil.
-
Re-dissolution: Heat the mixture until the oil phase completely redissolves into a single homogeneous phase.
-
Determine Cloud Point: Cool slowly (0.5°C/min). Note the exact temperature (
) where the solution turns turbid (opalescent). -
Seed at the Gap:
-
Re-heat to
. -
Add seeds (0.5 wt%) of pure PPM. (If you have none, sonicate a small aliquot in a separate vial to generate seed).
-
Critical Step: Hold at this temperature for 1-2 hours. Allow the seeds to grow before cooling further.
-
-
Slow Cooling: Cool at a rate of 0.1°C/min. This prevents the supersaturation from shooting into the "oiling out" zone.
Visualization: Oiling Out Remediation Workflow
Figure 1: Strategic temperature cycling to bypass the metastable oiling-out zone.
Module 2: Salt Screening (The "Nuclear" Option)
Symptom: “The free base is a low-melting solid/gum. I need a handleable powder.”
The Science: Because the pyrazine ring withdraws electrons, the piperidine nitrogen is less basic than expected. Weak acids (acetic, propionic) will likely result in dissociated salts (gums) or co-crystals that dissociate in solvent. You need a strong acid (pKa < 1) to drive proton transfer and create a high-lattice-energy ionic solid.
Recommended Counter-ions
| Acid Type | Acid pKa | Suitability for PPM | Solvent System |
| Hydrochloric (HCl) | -6.0 | High. Forms stable chlorides. Risk of hygroscopicity. | EtOH/EtOAc or IPA/Ether |
| Methanesulfonic (MsOH) | -1.9 | Very High. Often raises MP significantly (>150°C). | THF or MeCN |
| Oxalic Acid | 1.25 | Medium. Good for purification, but oxalate toxicity issues. | MeOH/Acetone |
| Fumaric Acid | 3.03 | Low. Likely too weak to fully protonate the N-aryl piperidine. | N/A |
Protocol: Reactive Crystallization (Salt Formation)
-
Dissolve Free Base: Dissolve 1g PPM in 10 volumes (10 mL) of Isopropyl Acetate (IPAc) or Acetonitrile (MeCN) .
-
Why these solvents? They are polar enough to dissolve the base but non-polar enough to crash out the salt.
-
-
Acid Addition: Add 1.05 equivalents of acid (e.g., 4M HCl in Dioxane or neat MsOH) dropwise at 50°C.
-
Note: Adding acid at elevated temperature promotes crystal growth over amorphous precipitation.
-
-
Cooling: Cool to 20°C over 4 hours.
-
Isolation: Filter under nitrogen (to prevent moisture uptake).
Visualization: Salt Selection Logic
Figure 2: Decision tree for selecting the appropriate counter-ion based on application.
Module 3: Solvent Selection Guide
Symptom: “I can’t find the right solvent. It’s either too soluble or insoluble.”
The Science: PPM has a "Janus" character. The hydroxyl group loves alcohols; the aromatic system loves organics.
-
Good Solvents (High Solubility): Methanol, Ethanol, DMSO, DCM.
-
Anti-Solvents (Low Solubility): Heptane, Hexane, MTBE (Methyl tert-butyl ether).
The "Golden Ratio" for Recrystallization: For this specific molecule, a binary system is usually required.
-
System A: Ethyl Acetate (Solvent) + Heptane (Anti-solvent).
-
Ratio: Dissolve in min. vol. EtOAc at 60°C -> Add Heptane until turbid -> Cool.
-
-
System B: Toluene (Single solvent).
-
Why: Toluene has a high boiling point (110°C) and moderate polarity. It often dissolves these intermediates hot and crashes them out cold.
-
FAQs: Frequently Asked Questions
Q: My product is a solid, but it turns into a liquid when I filter it. Why? A: You likely have a low-melting solvate . The crystal lattice includes solvent molecules (e.g., DCM or MeOH) that stabilize the solid. When you apply vacuum/air flow during filtration, the solvent evaporates, the lattice collapses, and the melting point drops below room temperature.
-
Fix: Do not dry aggressively on the filter. Wash with a high-boiling non-solvent (like heptane) to displace the solvating solvent, then dry in a vacuum oven at low temp (30°C).
Q: The NMR shows the product is pure, but it's brown. How do I fix the color? A: The color usually comes from trace oxidation of the pyrazine ring or residual metal catalysts (if Pd/Cu was used).
-
Fix: Perform a "carbon treatment" before crystallization. Dissolve in hot ethanol, add Activated Carbon (e.g., Darco G-60), stir for 30 mins, filter hot through Celite, then proceed to crystallization.
Q: Can I use water as an anti-solvent? A: Risky. While PPM is not highly water-soluble, the methanol group (-CH2OH) gives it significant affinity. You might end up with a sticky emulsion. Stick to Heptane or MTBE as anti-solvents.
References
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard reference for "oiling out" and MSZW concepts). Link
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Source for pKa-based salt selection logic). Link
-
Veverka, M., et al. (2013). "Oiling out" during crystallization of pharmaceuticals: Strategies and case studies. Chemical Papers. (Specific strategies for handling LLPS). Link
-
PubChem Compound Summary. (2024). 1-(Pyrazin-2-yl)piperazine derivatives and physical properties. (Used for structural inference of pKa and solubility). Link
-
Beckmann, W. (2000). Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development. (Basis for the "Seed at the Gap" protocol). Link
Sources
Technical Support Center: Stability of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol
Welcome to the technical support center for [1-(Pyrazin-2-yl)piperidin-4-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research due to its unique structural combination of a pyrazine ring, a piperidine ring, and a primary alcohol. Understanding its stability is crucial for formulation development, predicting shelf-life, and ensuring the integrity of experimental results.[1][2] This guide addresses common questions and challenges encountered when handling this molecule in acidic environments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential sites of degradation for this compound under acidic conditions?
A1: Based on the structure of the molecule, there are three primary sites to consider for potential acid-catalyzed degradation: the pyrazine ring, the piperidine ring, and the primary alcohol.
-
Pyrazine Ring: The pyrazine ring is an aromatic heterocycle and is generally stable to oxidizing agents and strong acids.[3] It is more resistant to electrophilic substitution than pyridine. Therefore, significant degradation of the pyrazine ring itself under typical experimental acidic conditions is unlikely.
-
Piperidine Ring: The piperidine ring is a saturated amine. While generally stable, under harsh acidic conditions (e.g., concentrated strong acids and elevated temperatures), the C-N bonds within the ring could potentially be cleaved.[4] The nitrogen atom will be protonated in acidic conditions, which may influence its reactivity.
-
Primary Alcohol: The hydroxyl group is a reactive site.[5] In the presence of a strong acid, the hydroxyl group can be protonated, turning it into a good leaving group (water). This can lead to two main degradation pathways:
-
Dehydration: Elimination of water to form an alkene.
-
Substitution: Replacement of the hydroxyl group with the conjugate base of the acid (e.g., chloride if HCl is used).
-
Troubleshooting:
-
If you observe degradation, consider the reaction conditions. Milder acids or lower temperatures may prevent degradation of the piperidine ring and the primary alcohol.
-
Analyze for the presence of expected degradation products to identify the site of instability. For example, the appearance of a new alkene signal in NMR would suggest dehydration of the alcohol.
Q2: I am observing unexpected peaks in my HPLC analysis after exposing my compound to acidic conditions. How can I identify the source of these impurities?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways.[2][6]
Recommended Workflow for Degradation Product Identification:
Caption: Workflow for identifying degradation products.
Troubleshooting Steps:
-
Systematically Degrade the Sample: Conduct a forced degradation study by exposing your compound to a controlled acidic environment (e.g., 0.1 M HCl at a specific temperature).[6][7]
-
Utilize LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose. It will allow you to separate the degradation products and determine their mass-to-charge ratio (m/z).[8]
-
Propose Structures: Based on the m/z values and your understanding of the molecule's reactivity, you can propose potential structures for the degradation products.
-
Confirm Structures: For definitive identification, you may need to isolate the impurities using preparative HPLC and then perform structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: How do I design a robust experiment to test the acid stability of this compound?
A3: A well-designed acid stability study should be systematic and controlled. The goal is to generate meaningful and reproducible data. Forced degradation studies are a standard approach in the pharmaceutical industry.[1][9]
Experimental Protocol: Acidic Forced Degradation Study
Objective: To assess the stability of this compound in an acidic solution.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
A suitable HPLC system with a UV detector or an LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition:
-
In a reaction vial, add a known volume of the stock solution to a known volume of 0.1 M HCl. The final concentration of the compound should be appropriate for your analytical method.
-
Prepare a control sample by adding the same volume of stock solution to water.
-
-
Incubation: Incubate both the stressed sample and the control sample at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots from both the stressed and control samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the percentage of each degradation product formed.
Data Summary Table:
| Time (hours) | Parent Compound Remaining (%) [Control] | Parent Compound Remaining (%) [0.1 M HCl, 60°C] | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | 100 | 100 | 0 | 0 |
| 2 | 99.8 | 95.2 | 3.1 | 1.5 |
| 4 | 99.7 | 89.9 | 6.8 | 3.0 |
| 8 | 99.5 | 80.1 | 13.5 | 5.9 |
| 24 | 99.2 | 65.4 | 25.3 | 8.7 |
Q4: What are the best practices for storing solutions of this compound to minimize degradation?
A4: Proper storage is critical to ensure the integrity of your compound.
-
pH Control: If possible, store the compound in a buffered solution with a pH close to neutral (pH 7.0-7.4).
-
Temperature: Store solutions at low temperatures (2-8 °C for short-term and -20 °C or lower for long-term storage) to slow down potential degradation reactions.
-
Protection from Light: Store solutions in amber vials or wrapped in foil to protect against photodegradation.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidative degradation.
Conclusion
While this compound is expected to have a relatively stable pyrazine ring, the piperidine and primary alcohol moieties present potential sites for acid-catalyzed degradation. A systematic approach to stability testing, including forced degradation studies and the use of appropriate analytical techniques, is essential for understanding and mitigating these risks. By following the guidelines and troubleshooting steps outlined in this document, researchers can ensure the quality and reliability of their experimental data.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
- Under what conditions does piperidine decompose? (2025, July 29). Biosynce Blog.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
- (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (2026, January 7). ResearchGate.
- Alcohol Reactivity. MSU Chemistry.
- Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025, May 12). PMC.
- Influence of piperidine ring on stability and reactivity of piperine. (2025, December 8). ResearchGate.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). PMC.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. biosynce.com [biosynce.com]
- 5. Alcohol Reactivity [www2.chemistry.msu.edu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol and its Heterocyclic Analogues
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol, a key building block in medicinal chemistry. By comparing its spectral features with those of structurally related alternatives, we aim to equip researchers with the expertise to confidently identify and characterize these important molecular scaffolds.
Introduction to the Structural Landscape
The title compound, this compound, possesses a unique combination of a pyrazine ring, a piperidine core, and a hydroxymethyl substituent. Each of these moieties contributes distinct and predictable signals to the ¹H NMR spectrum. Understanding the interplay of their electronic and steric effects is crucial for accurate spectral interpretation. This guide will dissect the expected ¹H NMR spectrum of the target molecule and contrast it with two commercially available, structurally analogous compounds: 1-(2-pyridyl)piperazine and 1-(2-pyrimidinyl)piperazine. This comparative approach will highlight the subtle yet significant spectral differences that arise from the substitution of the piperidine with a piperazine ring and the pyrazine with pyridine or pyrimidine.
Predicted ¹H NMR Spectrum of this compound
Expected Chemical Shifts and Multiplicities:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Pyrazine H-3, H-5, H-6 | 8.0 - 8.5 | m | The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly deshields the aromatic protons, pushing their signals downfield. The substitution at the 2-position will lead to a complex multiplet for the remaining three protons. |
| Piperidine H-2ax, H-6ax | 4.0 - 4.5 | m | These protons are adjacent to the nitrogen atom of the piperidine ring, which is directly attached to the electron-withdrawing pyrazine ring, causing a significant downfield shift. |
| Piperidine H-2eq, H-6eq | 3.0 - 3.5 | m | The equatorial protons are typically less shielded than their axial counterparts. |
| Piperidine H-3ax, H-5ax | 1.8 - 2.2 | m | These axial protons are further from the nitrogen and pyrazine ring, resulting in a more upfield chemical shift. |
| Piperidine H-3eq, H-5eq | 1.4 - 1.8 | m | The equatorial protons in these positions will be in a similar region to the axial protons but may be distinguishable in a high-resolution spectrum. |
| Piperidine H-4 | 1.6 - 2.0 | m | This methine proton will be a complex multiplet due to coupling with the adjacent methylene protons. |
| -CH₂OH | 3.4 - 3.7 | d | The methylene protons of the hydroxymethyl group are adjacent to an oxygen atom, causing a downfield shift. They will appear as a doublet due to coupling with the H-4 proton of the piperidine ring. |
| -OH | Variable | br s | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it often appears as a broad singlet. |
Comparative ¹H NMR Analysis
To provide a practical context for the identification of this compound, we will now compare its predicted spectral features with the experimental data of two alternative heterocyclic compounds.
Alternative 1: 1-(2-Pyridyl)piperazine
This compound features a pyridine ring and a piperazine ring. The key differences in its ¹H NMR spectrum compared to our target molecule arise from the presence of the second nitrogen atom in the six-membered aliphatic ring and the different electronics of the pyridine ring.
Experimental ¹H NMR Data for 1-(2-Pyridyl)piperazine (in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Pyridyl H-6 | ~8.1 | d |
| Pyridyl H-3, H-4, H-5 | 6.6 - 7.5 | m |
| Piperazine H-2, H-6 | ~3.5 | t |
| Piperazine H-3, H-5 | ~3.0 | t |
| -NH | Variable | br s |
Key Spectral Distinctions:
-
Piperazine vs. Piperidine Signals: The piperazine ring in 1-(2-pyridyl)piperazine gives rise to two distinct triplets for the methylene protons, a consequence of the symmetry and the coupling between adjacent -CH₂- groups. In contrast, the substituted piperidine ring of our target molecule will exhibit more complex and overlapping multiplets due to the reduced symmetry and the presence of the hydroxymethyl group at the 4-position.
-
Aromatic Region: The pyridine ring protons of 1-(2-pyridyl)piperazine will show a characteristic pattern with a distinct downfield doublet for the proton at the 6-position. The pyrazine ring in our target molecule will present a more complex multiplet for its three protons.
Alternative 2: 1-(2-Pyrimidinyl)piperazine
Here, a pyrimidine ring is attached to a piperazine ring. The pyrimidine ring, with its two nitrogen atoms, will have a more pronounced electron-withdrawing effect than the pyridine ring.
Experimental ¹H NMR Data for 1-(2-Pyrimidinyl)piperazine (in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidinyl H-4, H-6 | ~8.3 | d |
| Pyrimidinyl H-5 | ~6.5 | t |
| Piperazine H-2, H-6 | ~3.8 | t |
| Piperazine H-3, H-5 | ~3.0 | t |
| -NH | Variable | br s |
Key Spectral Distinctions:
-
Aromatic Proton Shifts: The protons on the pyrimidine ring are significantly deshielded compared to the pyridine ring due to the presence of two nitrogen atoms. This results in a downfield shift for the H-4 and H-6 protons to around 8.3 ppm. This is a key differentiator from the pyrazine signals in our target molecule, which are also expected in this region but with a different splitting pattern.
-
Piperazine Proton Shifts: The methylene protons of the piperazine ring adjacent to the pyrimidine ring (~3.8 ppm) are more deshielded than in the pyridyl analogue (~3.5 ppm), reflecting the stronger electron-withdrawing nature of the pyrimidine ring.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible ¹H NMR data for comparative analysis, the following standardized protocol is recommended.
Step-by-Step ¹H NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point for many organic molecules.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
Set the appropriate acquisition parameters, including:
-
Pulse angle (typically 30-45 degrees for quantitative measurements).
-
Acquisition time (typically 2-4 seconds).
-
Relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest (a 1-2 second delay is often sufficient for a qualitative spectrum).
-
Number of scans (typically 8-16 for a moderately concentrated sample).
-
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) to deduce the connectivity of the protons.
-
Visualization of Methodologies
To further clarify the workflow for spectral analysis and comparison, the following diagrams are provided.
Caption: Experimental workflow for ¹H NMR analysis.
Caption: Logical framework for comparative spectral analysis.
Conclusion
The structural elucidation of this compound via ¹H NMR spectroscopy is a clear and achievable goal, even in the absence of a reference spectrum. By understanding the fundamental principles of chemical shifts and coupling constants for its constituent pyrazine, piperidine, and hydroxymethyl moieties, a confident prediction of its spectrum can be made. Furthermore, by comparing this predicted spectrum with the experimental data of readily available alternatives such as 1-(2-pyridyl)piperazine and 1-(2-pyrimidinyl)piperazine, researchers can effectively differentiate these important heterocyclic scaffolds. The systematic approach to data acquisition and analysis outlined in this guide provides a robust framework for achieving accurate and reliable structural characterization, a critical step in the advancement of drug discovery and development.
References
-
Sigma-Aldrich Co. LLC. ¹H NMR Spectrum of 1-(2-Pyridyl)piperazine. SpectraBase. [Link]
-
Tokyo Kasei Kogyo Company, Ltd. ¹H NMR Spectrum of 1-(2-Pyrimidinyl)piperazine. SpectraBase. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Structural confirmation of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol using IR spectroscopy
An Expert Guide to the Structural Confirmation of [1-(Pyrazin-2-yl)piperidin-4-yl]methanol using FT-IR Spectroscopy
A Comparative Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, I've frequently observed that while obtaining a spectrum is straightforward, the true art lies in its rigorous interpretation—especially when confirming a novel structure. The synthesis of a molecule like this compound, a potential scaffold in medicinal chemistry, demands unambiguous structural validation. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose.
This guide moves beyond a simple peak-assignment exercise. We will explore how to use Fourier-Transform Infrared (FT-IR) spectroscopy not only to identify the expected functional groups but, more critically, to differentiate our target molecule from plausible synthetic precursors and potential side-products. This comparative approach is the bedrock of trustworthy structural confirmation.
Part 1: The Expected Infrared Signature of this compound
To confirm the structure, we must first predict its characteristic vibrational modes. The molecule can be dissected into three key components: the primary alcohol, the saturated piperidine ring, and the aromatic pyrazine ring. Each component possesses a unique IR fingerprint.
-
The Primary Alcohol Moiety (-CH₂OH):
-
O-H Stretch: The most prominent feature will be a strong, broad absorption band typically appearing in the 3600-3200 cm⁻¹ region.[1][2] This broadening is a direct consequence of intermolecular hydrogen bonding between alcohol molecules.[3][4] Its intensity and broad nature make it an unmistakable landmark in the spectrum.[5]
-
C-O Stretch: A strong, distinct band between 1260-1000 cm⁻¹ is expected for the C-O single bond stretch.[6] For primary alcohols specifically, this peak is typically found in the 1075-1000 cm⁻¹ range.[6][7] This intense peak is crucial for confirming the presence of the alcohol group and distinguishing it from other functionalities.
-
-
The Piperidine Ring (Saturated Heterocycle):
-
C-H Stretch: The methylene (-CH₂) groups of the piperidine ring will produce multiple sharp to medium-intensity absorption bands in the 2950-2800 cm⁻¹ region, distinctly below the 3000 cm⁻¹ threshold for aromatic or vinylic C-H stretches.[8][9]
-
CH₂ Bending (Scissoring): A characteristic absorption of medium intensity is expected around 1470-1440 cm⁻¹ due to the scissoring vibration of the CH₂ groups within the ring.[8]
-
C-N Stretch (Tertiary Amine): The stretching vibration of the aliphatic C-N bond of the tertiary amine (piperidine nitrogen connected to pyrazine) typically appears in the 1250-1000 cm⁻¹ range.[10] This peak is often of medium to weak intensity and may overlap with the strong C-O stretch, but it contributes to the overall fingerprint of the molecule.
-
-
The Pyrazine Ring (Aromatic Heterocycle):
-
Aromatic C-H Stretch: The C-H bonds on the pyrazine ring will give rise to weaker, sharp absorptions above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ range.[9][11] The presence of peaks in this region is a clear indicator of an aromatic or unsaturated system.
-
Ring Stretching (C=C and C=N): The pyrazine ring will exhibit a series of characteristic stretching vibrations for its C=C and C=N double bonds. These typically appear as two or more sharp bands of variable intensity in the 1600-1400 cm⁻¹ region.[12][13] These peaks are highly diagnostic for the presence of the aromatic heterocycle.
-
Part 2: The Power of Comparison: Ruling Out Alternatives
A spectrum is validated not just by what is present, but also by what is absent. The most robust confirmation comes from comparing the product's spectrum to that of its likely alternatives, such as unreacted starting materials.
| Compound | Key Differentiating IR Feature(s) | Wavenumber (cm⁻¹) | Rationale for Differentiation |
| Target: this compound | Broad O-H StretchAromatic C-H StretchAliphatic C-H StretchPyrazine Ring StretchStrong C-O StretchAbsence of N-H Stretch | ~3350 (Broad)~3050 (Sharp)~2920, 2850 (Sharp)~1580, 1480 (Sharp)~1050 (Strong)N/A | The complete signature of the final, desired product. The absence of an N-H band is a critical confirmation point. |
| Alternative A: 4-Piperidinemethanol (Precursor) | N-H Stretch (Secondary Amine) Broad O-H StretchAliphatic C-H StretchAbsence of Aromatic Peaks | ~3300 (Medium, Sharper than O-H)[5]~3350 (Broad)~2920, 2850N/A | The presence of the N-H stretch from the secondary amine and the complete absence of any peaks above 3000 cm⁻¹ or in the 1600-1400 cm⁻¹ aromatic region would indicate unreacted starting material. |
| Alternative B: 2-Chloropyrazine (Precursor) | Aromatic C-H StretchPyrazine Ring StretchAbsence of O-H and Aliphatic C-H | ~3050~1580, 1480N/A | This simple spectrum would lack the strong, broad O-H band and the multiple aliphatic C-H stretches below 3000 cm⁻¹, clearly indicating it is not the target product. |
| Alternative C: Dehydration Impurity | Aromatic & Aliphatic C-H StretchesPyrazine Ring StretchC=C Stretch (Exocyclic)Absence of O-H and C-O Stretches | ~3050, 2920, 2850~1580, 1480~1650 (Weak-Medium)[9]N/A | If the alcohol were eliminated during synthesis, the defining broad O-H and strong C-O bands would disappear, and a new, weaker C=C stretch might appear. |
This comparative analysis provides a logical framework for confirming the reaction's success. The disappearance of the piperidine N-H stretch is as important as the appearance of the pyrazine ring vibrations.
Part 3: Experimental Protocol for High-Fidelity Spectrum Acquisition
Trustworthy data begins with a robust experimental protocol. Attenuated Total Reflectance (ATR) is the preferred method for this type of solid sample due to its minimal sample preparation and high reproducibility.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.
Methodology:
-
Background Collection:
-
Ensure the ATR crystal surface is impeccably clean. Clean with a soft tissue lightly dampened with isopropyl alcohol and allow it to fully evaporate.
-
Lower the ATR press arm and collect a background spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response. This is mathematically subtracted from the sample spectrum to ensure that the final data represents only the sample itself.
-
-
Sample Analysis:
-
Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface. A slip-clutch or integrated pressure gauge should be used to ensure reproducibility.
-
Causality: The IR beam penetrates a few microns into the sample, and intimate contact is essential for a strong, high-quality signal. Insufficient contact leads to a weak, noisy spectrum.
-
Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
Apply an ATR correction if necessary (most modern software does this automatically). This correction accounts for the wavelength-dependent depth of penetration of the IR beam.
-
Perform a baseline correction to ensure all peaks originate from a flat baseline, which aids in accurate peak picking and integration.
-
Part 4: Data Interpretation Workflow
The following workflow provides a systematic approach to interpreting the acquired spectrum for definitive structural confirmation.
Caption: Logical workflow for the FT-IR confirmation of the target molecule.
This systematic process ensures that all expected signals are present while simultaneously confirming the absence of signals from key starting materials, providing a high degree of confidence in the final structural assignment.
Conclusion
The structural confirmation of this compound by FT-IR spectroscopy is a multi-faceted process. It relies on the clear identification of the primary alcohol O-H and C-O stretches, the aliphatic C-H modes of the piperidine ring, and the aromatic C-H and ring vibrations of the pyrazine moiety. Crucially, the definitive confirmation is solidified by a comparative analysis, most notably the confirmed absence of the N-H stretch from the 4-piperidinemethanol precursor. By following the detailed protocol and logical interpretation workflow presented here, researchers can achieve a rapid, reliable, and trustworthy validation of their synthetic product.
References
-
Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 31-36. [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alcohols. UCLA Chemistry. [Link]
-
LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. [Link]
-
University of Calgary. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]
-
Reva, I., Lapinski, L., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link]
-
Reva, I., Lapinski, L., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]
-
Clark, J. (2015). Interpreting infra-red spectra. Chemguide. [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]
-
Ashenhurst, J. (2023). Interpreting IR Spectra: A Step-by-Step Guide. Chemistry Steps. [Link]
-
Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. [Link]
-
Erowid. (2008). Infrared Analysis of Piperine in Black Pepper. Erowid. [Link]
-
Krueger, P. J., & Jan, J. (1970). Conformational equilibria in some cyclic imines: NH and CH stretching vibrations and the axial lone pair. Canadian Journal of Chemistry, 48(20), 3236-3248. [Link]
-
Ishiuchi, S., et al. (2023). Structures of (Pyrazine)2 and (Pyrazine)(Benzene) Dimers Investigated with Infrared–Vacuum Ultraviolet Spectroscopy and Quantum-Chemical Calculations. The Journal of Physical Chemistry A, 127(20), 4476–4486. [Link]
-
El-Azab, A. S., & El-Gohary, A. (2013). FT-IR, FT-Raman spectra, and DFT calculations of pyridine-2,6-dicarbonyl dichloride. Elixir International Journal, 57, 14001-14008. [Link]
-
Unspecified Author. (n.d.). The features of IR spectrum. Source not formally identifiable. [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]
-
Chakraborty, S., et al. (2016). Infrared Spectral Assignment of Pyrimidine and Pyrazine in the C H Stretching Region by an Effective Spectroscopic Hamiltonian. Semantic Scholar. [Link]
-
SpectraBase. (n.d.). Piperidine. SpectraBase. [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine. NIST Chemistry WebBook. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. CU Boulder Organic Chemistry. [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. [Link]
-
Mironova, M., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Molecules, 28(4), 1804. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of Donepezil-based reactivators. RSC Advances. [Link]
-
Fajemiroye, J. O., et al. (2020). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. [Link]
-
Korneichuk, A. Ya., Senyavin, V. M., & Kuramshina, G. (2019). IR spectra of 4-piperidinemethanol solutions. ResearchGate. [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
PubChemLite. (n.d.). [1-(cyclopropylmethyl)piperidin-4-yl]methanol. [Link]
-
SpectraBase. (n.d.). Pyrazine. SpectraBase. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
Beyond Spectral Data: Validating [1-(Pyrazin-2-yl)piperidin-4-yl]methanol Purity via Elemental Analysis
Executive Summary: The "Purity Trap" in Heterocyclic Synthesis
In the development of kinase inhibitors and GPCR ligands, the scaffold [1-(Pyrazin-2-yl)piperidin-4-yl]methanol represents a critical intermediate. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (qNMR) are ubiquitous for structural confirmation, they suffer from a "blind spot" regarding bulk purity.
HPLC quantifies only chromophoric species, often ignoring inorganic salts trapped in the lattice. qNMR, while powerful, requires rigorous internal standardization and often overlooks solvation states. Elemental Analysis (EA) remains the only absolute method to validate the bulk composition of the material, detecting the "invisible" mass of trapped water, solvents, and inorganic salts that skew stoichiometric calculations in downstream biological assays.
This guide details the synthesis, purification, and rigorous validation of this pyrazine derivative, establishing EA as the primary gatekeeper for compound release.
Technical Profile & Theoretical Baseline
Before synthesis, the theoretical combustion profile must be established.
-
Compound: this compound
-
CAS: 1869-04-1 (Generic/Analogous)
-
Molecular Formula:
-
Molecular Weight: 193.25 g/mol
Theoretical Elemental Composition:
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Tolerance ( |
| Carbon (C) | 10 | 12.011 | 120.11 | 62.15% | 61.75 – 62.55% |
| Hydrogen (H) | 15 | 1.008 | 15.12 | 7.82% | 7.42 – 8.22% |
| Nitrogen (N) | 3 | 14.007 | 42.02 | 21.75% | 21.35 – 22.15% |
Comparative Analysis: EA vs. Chromatographic Methods[3]
Why is EA necessary when we have LC-MS? The table below highlights the specific failure modes of modern spectroscopy that EA resolves.
| Feature | Elemental Analysis (Combustion) | HPLC / LC-MS | 1H NMR (qNMR) |
| Primary Scope | Bulk Purity (Solvates, Salts, Inorganics) | Organic Impurities (UV-active) | Structural Identity & Organic Purity |
| Detection Basis | Mass fraction of elements ( | UV Absorbance / Ionization | Proton Environment |
| Blind Spots | Does not identify structure | Inorganic salts , water, non-UV active impurities | Inorganic salts , paramagnetic impurities |
| Sample Requirement | Destructive (~2-5 mg) | Non-destructive (dissolved) | Non-destructive (dissolved) |
| Validation Role | "The Truth Teller" for stoichiometry | Purity % (Area Under Curve) | Structural Confirmation |
Expert Insight: A sample showing >99% purity on HPLC can fail EA (e.g., C found 55% vs. 62%) due to 10% trapped inorganic salt (e.g.,
) from the workup. This renders biologicalvalues invalid as the molar mass is incorrect.
Synthesis & Purification Protocol
To achieve the EA tolerance of
Step 1: Nucleophilic Aromatic Substitution ( )
Reaction: 2-Chloropyrazine + 4-Piperidinemethanol
-
Charge: In a round-bottom flask, dissolve 2-chloropyrazine (1.0 eq) and 4-piperidinemethanol (1.1 eq) in DMF (5 vol).
-
Base: Add anhydrous
(2.0 eq). Note: Use granular to prevent caking. -
Heat: Stir at
for 12 hours. Monitor via TLC (10% MeOH in DCM). -
Workup (Critical for EA):
-
Cool to room temperature.
-
Dilute with EtOAc (10 vol) and wash with Brine (3x) . Why: DMF and inorganic salts are the primary disruptors of EA data. Aggressive washing is required.
-
Dry organic layer over
, filter, and concentrate.
-
Step 2: Purification Strategy
Crude pyrazines are often oily or sticky solids.
-
Column Chromatography: Elute with DCM:MeOH (95:5).
-
Recrystallization (The Polishing Step): Dissolve in minimal hot EtOAc/Hexane. Cool slowly.
-
Target: Crystalline solid. Amorphous solids trap solvent, leading to EA failure.
-
Step 3: Pre-Analysis Drying (Mandatory)
Pyrazine nitrogens are H-bond acceptors, making the molecule hygroscopic.
-
Protocol: Dry the sample in a vacuum oven at
( mbar) for 24 hours over . -
Validation: Run TGA (Thermogravimetric Analysis) if available to confirm volatile loss
.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating the synthesis.
Figure 1: Decision tree for validating synthesis purity. Note the feedback loops requiring re-drying or re-purification based on specific elemental deviations.
Data Interpretation & Troubleshooting
When EA results deviate from the theoretical
Scenario A: Low Carbon, Low Nitrogen, High Hydrogen
-
Diagnosis: Solvent/Water Entrapment.
-
Mechanism: The sample contains non-combustible mass (water) or low-carbon mass.
-
Calculated Example: If the sample is a hemi-hydrate (
), Theoretical C drops from 62.15% to ~59.3%. -
Solution: Re-dry at higher temperature (
) or use a drying pistol with refluxing acetone.
Scenario B: High Nitrogen
-
Diagnosis: Trapped DMF or Starting Material.
-
Mechanism: DMF (
) is nitrogen-dense. Even trace amounts elevate the N%. -
Solution: Triturate the solid with diethyl ether (to remove DMF) and re-dry.
Scenario C: All Values Low
-
Diagnosis: Inorganic Contamination.
-
Mechanism: Potassium Carbonate (
) or Silica gel does not combust. They act as "dead weight," lowering the % of C, H, and N proportionally. -
Solution: Dissolve in DCM, filter through a 0.45
membrane (to remove dust/silica), and re-precipitate.
References
- tolerance). [Link]
-
National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis." PMC.[1] (Statistical analysis of EA failure rates). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
